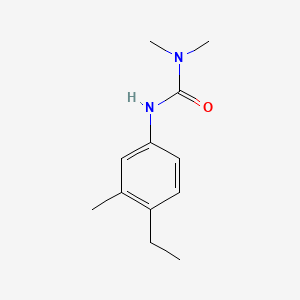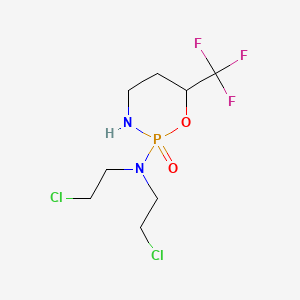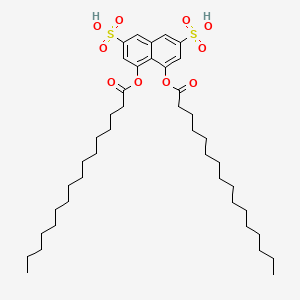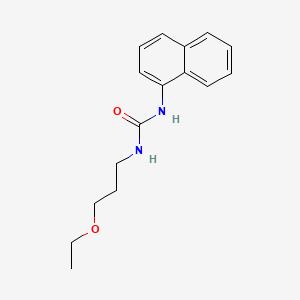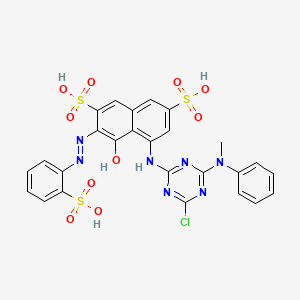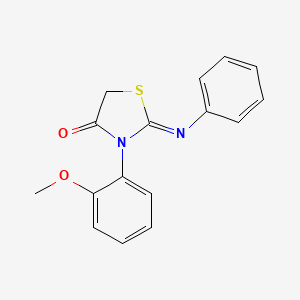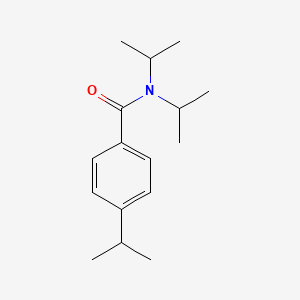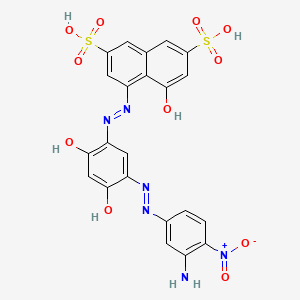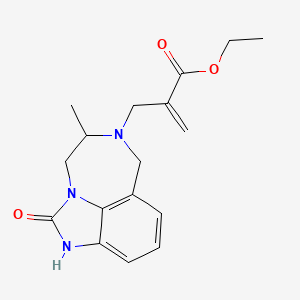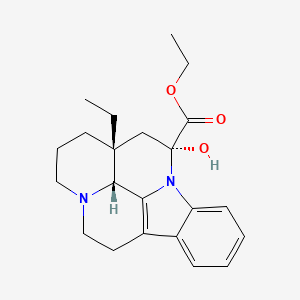
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is a complex organic compound belonging to the class of indole alkaloids. This compound is derived from the natural product vincamine, which is found in the leaves of the Vinca minor plant. It has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- typically involves multiple steps starting from vincamine. The process includes:
Hydrogenation: Vincamine undergoes hydrogenation to reduce the double bonds, forming 14,15-dihydro derivatives.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Wissenschaftliche Forschungsanwendungen
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and cognitive enhancement.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the cholinergic system, which plays a crucial role in cognitive functions. The compound may also interact with ion channels and receptors, influencing cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vincamine: The parent compound from which Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is derived.
Vinblastine: Another indole alkaloid with significant pharmacological properties.
Vincristine: A compound similar to vinblastine, used in cancer treatment.
Uniqueness
Eburnamenine-14-carboxylic acid, 14,15-dihydro-14-hydroxy-, ethyl ester, (14alpha)- is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its ethyl ester group enhances its lipophilicity, potentially improving its ability to cross biological membranes and exert its effects more efficiently.
Eigenschaften
CAS-Nummer |
68780-79-0 |
|---|---|
Molekularformel |
C22H28N2O3 |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
ethyl (15R,17R,19R)-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-3-21-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(18(16)19(21)23)22(26,14-21)20(25)27-4-2/h5-6,8-9,19,26H,3-4,7,10-14H2,1-2H3/t19-,21+,22+/m0/s1 |
InChI-Schlüssel |
XRMLLVHAALNSGZ-KSEOMHKRSA-N |
Isomerische SMILES |
CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@](C2)(C(=O)OCC)O |
Kanonische SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



